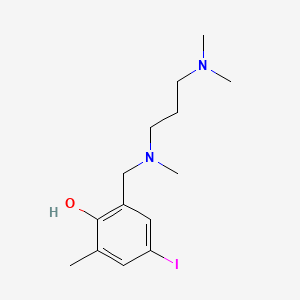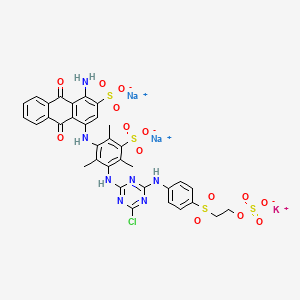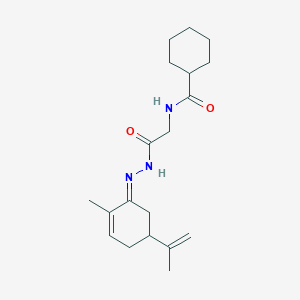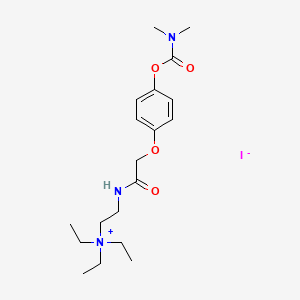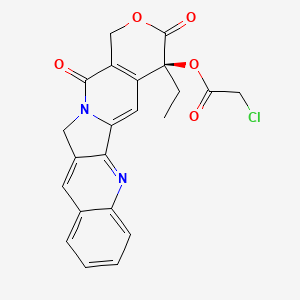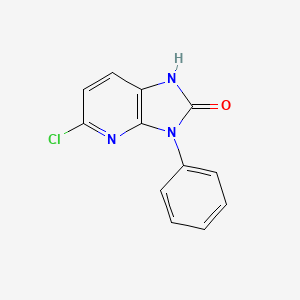
(-)-Pinocampheol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Pinocampheol: is a naturally occurring monoterpenoid alcohol found in various essential oils. It is known for its distinctive aroma and potential therapeutic properties. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it optically active. The “(-)” prefix indicates that it is the levorotatory enantiomer, which rotates plane-polarized light to the left.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Pinocampheol typically involves the reduction of pinocamphone, a ketone, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils of certain plants like pine and eucalyptus. The extraction process includes steam distillation followed by purification steps like fractional distillation or chromatography to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-Pinocampheol can undergo oxidation reactions to form pinocamphone or other oxidized derivatives.
Reduction: It can be reduced further to form more saturated alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Pinocamphone
Reduction: More saturated alcohols
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-Pinocampheol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and chiral catalysis.
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is often tested in vitro to evaluate its effectiveness against various pathogens and inflammatory markers.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use in aromatherapy and as a natural remedy for respiratory conditions. Its pleasant aroma and potential health benefits make it a popular ingredient in essential oils and natural health products.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors. Its distinct aroma makes it a valuable component in perfumes, cosmetics, and food products.
Comparación Con Compuestos Similares
Similar Compounds:
(-)-Menthol: Another monoterpenoid alcohol with a similar structure but different aroma and therapeutic properties.
(-)-Borneol: A related compound with similar uses in traditional medicine and aromatherapy.
(-)-Isopinocampheol: An isomer of (-)-Pinocampheol with slight differences in structure and properties.
Uniqueness: this compound is unique due to its specific chiral configuration and the distinct aroma it imparts. Its combination of antimicrobial, anti-inflammatory, and aromatic properties sets it apart from other similar compounds, making it a versatile and valuable substance in various fields.
Propiedades
| 35997-96-7 | |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9-/m1/s1 |
Clave InChI |
REPVLJRCJUVQFA-LURQLKTLSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O |
SMILES canónico |
CC1C2CC(C2(C)C)CC1O |
melting_point |
67 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S,5aS,8aR,9S)-9-(2-chloro-4-hydroxy-3,5-dimethoxyphenyl)-5-(3-hydroxyanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12780081.png)
